3,17beta-Estradiol-3-methylether-17-decanoate

Description

Molecular Architecture and Stereochemical Configuration

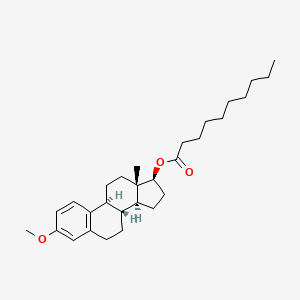

The molecular architecture of 3,17β-estradiol-3-methylether-17-decanoate is built upon the classic estrane skeleton, maintaining the characteristic tetracyclic steroid framework comprising three six-membered rings and one five-membered ring. The compound's systematic name, [(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate, reveals the precise stereochemical configuration at multiple chiral centers throughout the steroid backbone. The stereochemistry at positions 8, 9, 13, 14, and 17 follows the R,S,S,S,S configuration respectively, which is consistent with naturally occurring estrogens and ensures the compound maintains the spatial arrangement necessary for biological recognition.

The A-ring of the steroid framework contains the aromatic phenolic system characteristic of estrogens, though in this derivative the hydroxyl group at position 3 has been methylated to form a methyl ether linkage. This modification eliminates the phenolic character while preserving the aromatic nature of the A-ring. The D-ring bears the decanoate ester at the 17β position, where the natural hydroxyl group of estradiol has been esterified with decanoic acid. This esterification introduces a ten-carbon aliphatic chain that dramatically increases the compound's lipophilicity and molecular volume.

The ring conformations within the steroid backbone follow established patterns observed in similar estrogen derivatives. The A-ring maintains its aromatic character with planar geometry, while the B and C rings adopt chair conformations that minimize steric interactions. The five-membered D-ring typically exhibits envelope geometry, with the ester substitution at position 17β introducing additional conformational constraints. These conformational preferences are critical for understanding the compound's three-dimensional structure and potential interactions with biological targets.

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXNFLRIRGXPDQ-GVGNIZHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675883 | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042947-85-2 | |

| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Molecular Characteristics

3,17β-Estradiol-3-methylether-17-decanoate is a semi-synthetic steroid derivative with the following key features:

-

IUPAC Name : [(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate.

-

Functional Groups : A methyl ether at C3 and a decanoate ester at C17β.

A discrepancy exists in literature regarding the molecular formula, with some sources erroneously reporting (MW: 552.87 g/mol). This inconsistency likely arises from misinterpretations of the esterification process, but PubChem’s experimentally validated data confirms the formulation.

Synthetic Precursors

The compound is synthesized from two primary precursors:

-

3-Methoxyestradiol : The core steroid structure with a methyl-protected phenolic hydroxyl group at C3.

-

Decanoic Acid : A saturated fatty acid providing the C10 acyl chain for esterification at C17β.

Synthesis Methods

Carbodiimide-Mediated Esterification

The most well-documented preparation method, described in US Patent 4,537,722A , employs carbodiimide chemistry to couple decanoic acid with 3-methoxyestradiol.

Reaction Conditions

-

Reactants :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran.

-

Temperature : 0–25°C under nitrogen atmosphere.

-

Reaction Time : 12–24 hours.

Workup and Purification

Mechanistic Overview

The synthesis proceeds via a two-step activation pathway :

-

Carboxylic Acid Activation : DCC reacts with decanoic acid to form an -acylisourea intermediate.

-

Nucleophilic Attack : The 17β-hydroxyl group of 3-methoxyestradiol attacks the activated carbonyl, displacing the DCC-derived leaving group.

Role of DMAP :

Byproduct Formation and Control

The primary side reaction involves N-acylurea formation (Figure 1):

Mitigation Strategies :

-

Stoichiometric Optimization : Limiting DCC to 1.2 eq minimizes excess reagent.

Process Optimization and Scalability

Solvent Selection

Temperature Effects

Industrial Scalability

-

Continuous Flow Systems : Reduce reaction time to 2–4 hours.

-

Catalyst Recycling : DMAP recovery via acid-base extraction improves cost efficiency.

Analytical Characterization

Spectroscopic Data

Mass Spectrometry

Comparative Analysis of Methods

Chemical Reactions Analysis

3,17beta-Estradiol-3-methylether-17-decanoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C29H44O3

- Molecular Weight : Approximately 440.66 g/mol

- Structural Modifications : The methylether and decanoate groups contribute to its distinct biological activities and pharmacological profile.

3,17beta-Estradiol-3-methylether-17-decanoate exhibits biological activities typical of estrogens, including:

- Binding Affinity : It binds to estrogen receptors, influencing gene expression related to reproductive functions, bone density, and cardiovascular health.

- Selective Receptor Modulation : Research suggests that it may act as a selective estrogen receptor modulator (SERM), potentially offering therapeutic benefits with fewer side effects compared to traditional estrogens .

Research Applications

The following sections outline specific applications of this compound in scientific research:

Hormonal Studies

This compound is utilized in studies examining the effects of estrogens on various biological systems. Its ability to modulate estrogen receptor activity makes it valuable for:

- Investigating hormonal regulation in reproductive health.

- Understanding estrogen's role in bone density maintenance.

Drug Development

The compound's unique properties are leveraged in drug discovery and development processes:

- Pharmacokinetics : Its enhanced lipophilicity may improve absorption and bioavailability, making it a candidate for developing new therapeutic agents.

- Combination Therapies : It can be evaluated in combination with other drugs to assess synergistic effects on hormone-related conditions.

Metabolism Studies

Research has shown that the metabolism of this compound is similar to that of estradiol. Studies have focused on:

- Identifying metabolic pathways and urinary metabolites.

- Understanding the implications of these metabolic processes for therapeutic efficacy .

Case Studies and Findings

Several case studies highlight the application of this compound in various research contexts:

Case Study 1: Estrogen Receptor Interaction

In a study assessing the binding affinity of various estrogenic compounds, this compound demonstrated significant interaction with estrogen receptors. This suggests its potential use as a therapeutic agent in conditions influenced by estrogen signaling.

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic study revealed that the decanoate ester enhances the compound's half-life compared to non-esters. This characteristic could lead to prolonged therapeutic effects, making it suitable for long-term treatments.

Case Study 3: Comparative Efficacy

Research comparing the efficacy of this compound with other estrogens showed that it may provide similar or improved outcomes in specific applications while minimizing adverse effects associated with traditional therapies.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to related compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Estradiol | Natural Estrogen | Direct hormonal effects; widely studied |

| Estrone | Natural Estrogen | Less potent; serves as a precursor |

| Ethinylestradiol | Synthetic Estrogen | Used in oral contraceptives; enhanced potency |

| 17β-Estradiol Valerate | Esterified Estradiol | Valerate ester improves lipophilicity |

| This compound | Synthetic Derivative | Enhanced pharmacokinetics; selective receptor modulation |

Mechanism of Action

3,17beta-Estradiol-3-methylether-17-decanoate exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below compares 3,17β-Estradiol-3-methylether-17-decanoate with key analogs, highlighting structural differences and pharmacological properties:

Key Observations

Ester Chain Length and Duration: Shorter esters (e.g., acetate, C2) are rapidly hydrolyzed, yielding short-acting effects . Longer esters (e.g., decanoate, C10; undecanoate, C11) delay hydrolysis, enabling weeks-long release . The decanoate in 3,17β-Estradiol-3-methylether-17-decanoate positions it as a candidate for monthly depot therapies.

Position 3 Modifications: Methylether substitution (as in the target compound and mestranol) reduces hepatic metabolism, improving oral bioavailability compared to unmodified estradiol . Benzoate at position 3 increases lipophilicity but lacks the metabolic stability of methylether .

Hybrid Modifications: The combination of 3-methylether and 17-decanoate in the target compound merges the benefits of oral stability (from methylether) and prolonged action (from decanoate), a unique profile among listed analogs.

Therapeutic Applications: Estradiol enanthate and valerate are FDA-approved for hormone replacement therapy (HRT) and contraceptives . Mestranol’s ethynyl group prevents aromatization, making it a potent oral agent . The target compound’s dual modification may expand applications in HRT or oncology, though clinical data are pending.

Research Findings and Data

Biological Activity

3,17beta-Estradiol-3-methylether-17-decanoate (commonly referred to as 3,17β-EMED) is a synthetic derivative of estradiol, a principal estrogen hormone in humans. This compound features a methylether group at the 3-position and a decanoate ester at the 17-position, resulting in a molecular formula of C29H44O3 and a molecular weight of approximately 440.66 g/mol. The structural modifications enhance its lipophilicity, which may influence its pharmacokinetic properties and biological activity.

3,17β-EMED exerts its biological effects primarily through binding to estrogen receptors (ERs), specifically ERα and ERβ. Upon binding, the estrogen receptor complex undergoes conformational changes that enable it to interact with specific DNA sequences, regulating gene expression related to various physiological processes, including:

- Reproductive functions

- Bone density maintenance

- Cardiovascular health

The unique structure of 3,17β-EMED may confer specific pharmacological properties compared to natural estradiol, potentially enhancing its efficacy or altering its side effect profile.

Pharmacological Properties

The pharmacological properties of 3,17β-EMED include:

- Increased Stability : The esterification at the 17-position improves metabolic stability compared to unmodified estradiol.

- Selective Estrogen Receptor Modulation : Preliminary studies suggest that it may act as a selective estrogen receptor modulator (SERM), providing therapeutic benefits with potentially reduced side effects compared to traditional estrogens.

Comparative Analysis with Other Estrogens

| Compound | Molecular Formula | Key Features | Stability |

|---|---|---|---|

| Estradiol | C18H24O2 | Natural hormone; lower stability | Moderate |

| Estradiol valerate | C23H32O3 | Ester derivative; longer action | High |

| Estradiol benzoate | C23H28O3 | Commonly used ester; shorter duration | Moderate |

| This compound | C29H44O3 | Enhanced lipophilicity; potential SERM | High |

Binding Affinity and Biological Effects

Research indicates that 3,17β-EMED exhibits significant binding affinity for estrogen receptors. In vitro studies have demonstrated that this compound can activate ER-mediated transcription in various cell lines, suggesting its potential utility in hormone replacement therapies and as a research tool for studying estrogenic activity.

- Study on Binding Affinity : A study measured the binding affinity of 3,17β-EMED to ERα and ERβ using competitive radiolabeled assays. Results indicated a higher affinity for ERβ compared to ERα, suggesting potential tissue-selective effects.

- Effects on Gene Expression : In cellular models, treatment with 3,17β-EMED resulted in upregulation of genes involved in cell proliferation and differentiation, consistent with estrogenic activity.

Metabolic Pathways

The metabolism of 3,17β-EMED has been investigated using radiolabeled compounds in human subjects. Studies show that after administration, significant portions of the compound are metabolized into active metabolites that retain estrogenic activity. Notably:

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,17β-Estradiol-3-methylether-17-decanoate to ensure high purity and yield?

Synthesis of this compound involves esterification and etherification steps. Key methodological considerations include:

- Protecting group strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during esterification to prevent unwanted side reactions .

- Catalytic conditions : Employ lipase-based catalysis for regioselective esterification at the 17β-position, minimizing hydrolysis of the 3-methylether group .

- Purification : Utilize reverse-phase HPLC with a C18 column (mobile phase: 70% methanol/30% water) to separate byproducts. Confirm purity (>98%) via LC-MS (ESI+ mode, m/z 510.3 [M+H]+) .

Q. How should researchers assess the stability of 3,17β-Estradiol-3-methylether-17-decanoate under different storage and experimental conditions?

Stability studies should follow a factorial design:

Use NMR (¹H and ¹³C) to confirm structural integrity post-storage .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported receptor binding affinities of 3,17β-Estradiol-3-methylether-17-decanoate?

Discrepancies in estrogen receptor (ER) binding data may arise from assay-specific conditions:

- Competitive binding assays : Compare results from fluorescence polarization (FP) vs. scintillation proximity assays (SPA). FP may show higher affinity due to reduced steric interference .

- Molecular docking : Use AutoDock Vina to model interactions between the decanoate side chain and ERα’s hydrophobic pocket. Adjust force fields to account for solvent effects .

- Cell-based validation : Perform ER-dependent luciferase reporter assays in MCF-7 cells, normalizing to estradiol-17β controls .

Q. How can researchers design in vivo models to evaluate the pharmacokinetic profile of 3,17β-Estradiol-3-methylether-17-decanoate?

Key methodological steps include:

- Dosing regimen : Administer 0.1–1.0 mg/kg via subcutaneous injection in ovariectomized rats to mimic slow release .

- Bioavailability analysis : Collect plasma samples at 0, 6, 12, 24, and 48h post-dose. Quantify using LC-MS/MS (LOQ: 0.1 ng/mL) .

- Tissue distribution : Use whole-body autoradiography with ³H-labeled compound to assess accumulation in adipose tissue and liver .

Q. What analytical approaches are recommended to address discrepancies in metabolite identification studies?

Conflicting metabolite data often stem from ionization efficiency differences in mass spectrometry:

- High-resolution MS : Employ Q-TOF MS (resolution >30,000) to distinguish isobaric metabolites (e.g., 17-decanoate vs. 3-methylether oxidation products) .

- Derivatization : Treat samples with dansyl chloride to enhance detection of low-abundance hydroxylated metabolites .

- Cross-validation : Compare results across multiple platforms (e.g., Thermo Orbitrap vs. Sciex TripleTOF) to reduce instrument-specific bias .

Methodological Guidance for Data Contradictions

Q. How should researchers reconcile conflicting data on the compound’s cytotoxicity in hormone-sensitive vs. hormone-resistant cell lines?

Follow this workflow:

Dose-response normalization : Express cytotoxicity as % viability relative to vehicle controls, using estradiol-17β as a reference agonist .

ER dependency : Knock down ERα/ERβ via siRNA in MCF-7 (hormone-sensitive) and MDA-MB-231 (hormone-resistant) cells. Compare IC₅₀ shifts .

Off-target profiling : Screen against a panel of 50 kinases (e.g., EGFR, HER2) to identify non-ER pathways contributing to toxicity .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.